1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol
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Overview
Description
1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the addition of an ethan-1-ol group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include solvents like dichloromethane or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-[2-(trifluoromethyl)pyridin-4-yl]ethanal or 1-[2-(trifluoromethyl)pyridin-4-yl]ethanoic acid.
Reduction: Formation of 1-[2-(trifluoromethyl)piperidin-4-yl]ethan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- 4-Amino-2-(trifluoromethyl)pyridine
- (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
Comparison: 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is unique due to its ethan-1-ol substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications .
Properties
CAS No. |
1335056-27-3 |
---|---|
Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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